Perfluorotriethylamine

Beschreibung

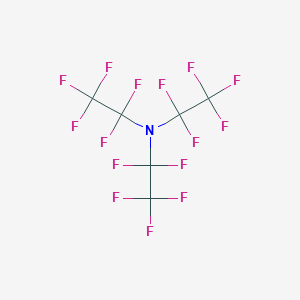

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2,2-pentafluoro-N,N-bis(1,1,2,2,2-pentafluoroethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F15N/c7-1(8,9)4(16,17)22(5(18,19)2(10,11)12)6(20,21)3(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEFDCMSEZEGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(N(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N(C2F5)3, C6F15N | |

| Record name | Ethanamine, 1,1,2,2,2-pentafluoro-N,N-bis(1,1,2,2,2-pentafluoroethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189464 | |

| Record name | Perfluorotriethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-70-6 | |

| Record name | Perfluorotriethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorotriethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorotriethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecafluorotriethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Electrochemical Fluorination Techniques for Perfluorotriethylamine Synthesis

Electrochemical fluorination, specifically the Simons Process, is a cornerstone of organofluorine chemistry and the main route to PFTA. wikipedia.org The process involves the electrolysis of a solution containing the organic precursor, triethylamine (B128534), dissolved in anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orggoogle.com This method is effective for producing a variety of perfluorinated compounds, including amines and ethers. wikipedia.org

The precise mechanism of electrochemical fluorination at the anode is complex and has been the subject of considerable study. One widely postulated mechanism for reactions occurring at a nickel anode involves the formation of a high-valent nickel fluoride layer, such as nickel(III) or nickel(IV) fluoride, on the anode surface. thieme-connect.de This layer then acts as the active fluorinating agent, transferring fluorine atoms to the organic substrate. thieme-connect.de This theory helps explain the initial induction period often observed in ECF processes, during which this active surface layer is formed. thieme-connect.de

The efficiency and yield of this compound synthesis are highly dependent on the design of the electrolytic cell and the operational parameters. Modern approaches often utilize flow electrolysis cells, which offer advantages such as improved mass transfer, better temperature control, and easier scalability compared to traditional batch reactors. d-nb.infobaranlab.org

Key parameters that must be optimized include:

Electrode Material : Nickel and carbon are the most common anode materials for ECF. wikipedia.orgthieme-connect.de Nickel-plated anodes are standard in the Simons process. wikipedia.org Porous graphite (B72142) anodes are also used in a variant known as "Carbon Anode Vapor Phase Electrochemical Fluorination" (CAVE). wikipedia.org The choice of material influences the reaction mechanism and can affect yield and by-product formation. thieme-connect.de

Electrolyte Composition : The electrolyte typically consists of the organic precursor (triethylamine) dissolved in anhydrous hydrogen fluoride. wikipedia.orggoogle.com Additives can be used to enhance conductivity and performance. For instance, in the synthesis of the related compound perfluorotrimethylamine, the addition of salts like potassium fluoride (KF) or cesium fluoride (CsF) to the melt has been shown to prevent the "anode effect" (a sharp rise in cell voltage) and reduce anode corrosion. jst.go.jpresearchgate.net

Cell Voltage and Current Density : A cell potential of 5–6 volts is typically maintained for the Simons process. wikipedia.org The current density is another critical parameter that must be carefully controlled. Studies on related perfluoroamine synthesis have shown that lower current densities generally lead to a higher yield of the desired product, as higher densities can promote fragmentation and the formation of unwanted by-products. jst.go.jpresearchgate.net

Temperature : ECF processes are often carried out at low temperatures, for example between 10-20°C, to control the reaction and minimize degradation. thieme-connect.de

The following table summarizes key parameters from studies on electrochemical fluorination of amines, providing insight into conditions relevant for optimizing PFTA synthesis.

Table 1: Parameters for Electrochemical Fluorination of Amines

| Parameter | Value/Condition | Significance | Reference |

|---|---|---|---|

| Process | Simons ECF Process | Primary industrial method for perfluorinated amines. | wikipedia.org |

| Anode Material | Nickel-plated or Carbon (Graphite) | Influences reaction mechanism and surface interactions. | wikipedia.orgthieme-connect.de |

| Electrolyte | Anhydrous Hydrogen Fluoride (HF) with organic precursor | Serves as both solvent and fluorine source. | wikipedia.orggoogle.com |

| Cell Voltage | 5–6 V | Provides the necessary potential for the oxidation reaction. | wikipedia.org |

| Current Density | Lower densities (e.g., 20 mA cm⁻²) favored | Optimizes product yield by minimizing fragmentation. | jst.go.jpresearchgate.net |

| Temperature | 10–20 °C (example) | Controls reaction rate and minimizes side reactions. | thieme-connect.de |

Alternative Synthetic Routes and Their Mechanistic Studies

While ECF is the dominant method, research into alternative synthetic pathways continues, driven by the desire for improved selectivity and milder reaction conditions.

The direct catalytic fluorination of triethylamine to produce this compound is not a widely established industrial method compared to ECF. However, the field of catalytic fluorination is an active area of research. Heterogeneous catalysis, in particular, offers potential advantages in terms of catalyst recovery and process simplification. nih.gov

Strategies for the catalytic synthesis of other fluorinated organic molecules, such as α-trifluoromethyl amines, often involve metal catalysts (e.g., Palladium, Copper) that facilitate the addition of fluorinated groups to imine or other unsaturated precursors. nih.gov While not directly applied to the exhaustive fluorination required for PFTA, these mechanistic studies provide a foundation for developing novel catalytic systems that could one day offer an alternative to the harsh conditions of ECF.

The selection of the starting material and the fluorinating agent is fundamental to any synthesis.

Precursor Molecule : The logical and primary precursor for the synthesis of this compound is triethylamine ((CH₃CH₂)₃N) . google.com Its structure provides the complete carbon and nitrogen backbone for the final product.

Fluorination Reagents : The choice of fluorinating agent dictates the reaction pathway and conditions. Fluorinating agents are broadly classified as electrophilic, nucleophilic, or radical. numberanalytics.com

Hydrogen Fluoride (HF) : In the context of ECF, HF serves as the bulk fluorine source. wikipedia.org

Elemental Fluorine (F₂) : Direct fluorination with elemental fluorine is a powerful method but is often difficult to control due to its extreme reactivity, which can lead to fragmentation of the organic molecule. nih.govchimia.ch To be used selectively, it requires high dilution, specialized equipment, and low temperatures. chimia.ch

Nucleophilic Fluorinating Agents : Reagents like potassium fluoride (KF) and cesium fluoride (CsF) are sources of the fluoride ion (F⁻). numberanalytics.com They are typically used in halogen exchange (Halex) reactions, but are not suitable for the complete replacement of H with F on a saturated alkyl chain.

Electrophilic Fluorinating Agents : Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are designed to deliver an electrophilic fluorine atom ("F⁺"). numberanalytics.com These are generally used for more targeted fluorinations of electron-rich substrates rather than the exhaustive fluorination needed for PFTA. nih.govnih.gov

Reaction Kinetics and Thermodynamics of this compound Formation

The enthalpy of formation and the energies required to break the bonds within the molecule are key thermodynamic parameters. The standard enthalpy of formation for liquid this compound has been determined experimentally. Quantum chemical calculations accompanying the decomposition studies have provided reaction enthalpies for individual bond-breaking steps. rsc.org

Table 2: Thermodynamic Data for this compound and its Dissociation

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Standard Enthalpy of Formation (liquid, at 298.15 K) | -2580.7 ± 4.2 kJ/mol | Calorimetry | nist.gov |

| Enthalpy of Vaporization (at 298.15 K) | 33.8 ± 0.1 kJ/mol | Not specified | nist.gov |

| (C₂F₅)₃N → (C₂F₅)₂N + C₂F₅ (Reaction Enthalpy at 0 K) | 323 kJ/mol | Quantum Chemical Calculation | rsc.org |

| C₂F₅ → CF₃ + CF₂ (Reaction Enthalpy at 0 K) | 237 kJ/mol | Quantum Chemical Calculation | rsc.org |

These data indicate the high thermodynamic stability of the C-F bonds and the significant energy input required for either the formation (in reverse) or the decomposition of the molecule. The kinetic studies of the decomposition show that the rate-limiting steps can change with temperature, highlighting the complexity of the reaction mechanism. rsc.org

Computational Modeling of Reaction Intermediates and Transition States

The study of chemical reactions is greatly enhanced by computational methods, which allow for the detailed investigation of reaction intermediates, transition states, and energy landscapes. longdom.org In the context of this compound, (C₂F₅)₃N, computational modeling plays a crucial role in understanding its synthesis and decomposition pathways. longdom.orgrsc.org These theoretical approaches provide insights that are often difficult or impossible to obtain through experimental observation alone. mit.edu

Transition states, the fleeting high-energy structures at the peak of a reaction's energy barrier, are particularly challenging to observe experimentally. mit.edu Computational models, however, can calculate their geometries and energies, offering a foundational understanding for designing new reactions and catalysts. mit.eduresearchgate.net For this compound, quantum-chemical calculations have been employed to determine the energies of various dissociation pathways. rsc.org These calculations are essential for predicting the most likely routes a reaction will take.

A notable study on the thermal decomposition of (C₂F₅)₃N utilized quantum-chemical calculations to model the energies of different dissociation paths. rsc.org The research explored two primary mechanisms: a sequence of successive carbon-nitrogen (C–N) bond ruptures followed by rapid decomposition of the resulting C₂F₅ radicals, and a sequence of alternating carbon-carbon (C–C) and C–N bond scissions. rsc.org The computational analysis provided critical data, such as the calculated reaction enthalpy for the dissociation of C₂F₅, which was found to be in good agreement with literature values. rsc.org

The process of computational analysis can be broken down into distinct phases, providing a detailed map of the reaction mechanism. smu.edu These phases include:

Contact Phase: Initial interactions between reactants. smu.edu

Preparation Phase: Reactants undergo conformational changes to prepare for the chemical transformation. smu.edu

Transition State Phase(s): The core chemical processes of bond breaking and forming occur. smu.edu

Product Adjustment Phase: Products relax into a more stable form. smu.edu

Separation Phase: The final products move apart. smu.edu

This detailed, phase-by-phase analysis, facilitated by computational tools, allows chemists to understand the electronic and geometric changes throughout the reaction, ultimately enabling greater control over the chemical process. smu.edu

Experimental Validation of Proposed Reaction Mechanisms

While computational models provide powerful predictive insights, their accuracy must be confirmed through experimental validation. nso-journal.org This synergy between theory and experiment is fundamental to advancing chemical synthesis. longdom.org For this compound, the theoretical mechanisms of its thermal decomposition have been tested using sophisticated experimental techniques. rsc.org

Shock wave experiments are a key method for studying high-temperature gas-phase reactions. In the case of (C₂F₅)₃N, its thermal decomposition was investigated in shock waves by monitoring the formation of the difluorocarbene (CF₂) radical over a temperature range of 1120–1450 K. rsc.org These experiments were conducted with varying concentrations of this compound in an argon bath gas. rsc.org

The results of these experiments provided crucial data to compare against the computational models. For instance, the yield of CF₂ was measured at different temperatures. At temperatures below approximately 1300 K, the yield was less than one CF₂ molecule per decomposed (C₂F₅)₃N molecule. rsc.org This observation was critical in refining the proposed reaction mechanisms. The experimental data suggested that at lower temperatures, the reaction mechanism might branch, potentially forming cyclic end products, which would account for the reduced CF₂ yield. rsc.org

Purification and Characterization Techniques for Synthetic Products

Following a chemical synthesis, the product must be isolated from the reaction mixture and its identity and purity confirmed. This involves a series of purification and characterization steps tailored to the physicochemical properties of the target compound. phcogrev.com

Purification: The initial step in purification often involves separating the product from unreacted starting materials, solvents, and byproducts. For a compound like this compound, which is a liquid, distillation could be a primary purification method, separating components based on differences in boiling points. Other common techniques include:

Chromatography: This is a powerful and versatile separation technique. libretexts.org For a perfluoro compound, gas chromatography (GC) would be a suitable method for both purification and analysis. Other forms of chromatography, such as affinity or ion exchange, are also widely used depending on the nature of the compound and impurities. libretexts.org

Extraction: Liquid-liquid extraction can be used to move the desired product from one solvent to another, leaving impurities behind.

Centrifugation: This technique is used to separate components of a mixture based on density by spinning them at high speed. libretexts.org It is particularly useful for removing solid impurities from a liquid product. libretexts.org

Characterization: Once purified, the identity and structure of the synthetic product must be unequivocally confirmed. A variety of spectroscopic and analytical techniques are employed for this purpose:

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. phcogrev.com It is a fundamental tool for confirming that the synthesized product has the correct mass for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as ¹⁹F (fluorine-19) and ¹³C (carbon-13). For this compound, ¹⁹F NMR would be particularly crucial, providing a characteristic spectrum that confirms the arrangement of fluorine atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nottingham.ac.uk The C-F and C-N bonds in this compound would produce a characteristic pattern of absorption bands in the IR spectrum.

These techniques, used in combination, provide a comprehensive characterization of the synthetic product, ensuring its identity and purity before it is used in further applications. phcogrev.comnottingham.ac.uk

Advanced Spectroscopic and Computational Structural Elucidation

Gas-Phase Electron Diffraction Studies of Perfluorotriethylamine Molecular Conformation

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometry of molecules in their free state, devoid of intermolecular forces present in condensed phases. wikipedia.org Studies on this compound and related compounds have uncovered an unusual molecular structure.

Research combining experimental methods like GED with computational approaches such as density functional theory (DFT) has provided key insights into the bond parameters of perfluorinated amines. Unlike the typical tetrahedral geometry of simple amines, this compound exhibits a significantly flattened structure around the nitrogen atom. researchgate.net The dense packing of fluorine atoms results in an almost planar NC₃ frame. researchgate.net

For the related compound, perfluorotrimethylamine ((CF₃)₃N), gas electron diffraction studies have determined the following structural parameters: a C-N bond length of 1.43 ± 0.03 Å and a C-N-C bond angle of 114 ± 3°. researchgate.net Further reinvestigation of tris(trifluoromethyl)amine, N(CF₃)₃, by GED refined the C–N–C′ angle to be approximately 117.9(4)°. whiterose.ac.uk Computational studies on this compound, (C₂F₅)₃N, have calculated the C-N-C bond angles to be around 116.6°. nih.gov This widening of the C-N-C angle from the ideal sp³ hybridization angle of 109.5° is a direct consequence of steric repulsion between the bulky perfluoroethyl groups.

Table 1: Comparison of Structural Parameters in Selected Amines

| Compound | Method | C-N Bond Length (Å) | C-N-C Angle (°) | N-Center Geometry |

|---|---|---|---|---|

| Perfluorotrimethylamine | GED | 1.43 ± 0.03 | 114 ± 3 | Nearly Planar |

| Tris(trifluoromethyl)amine | GED | - | 117.9(4) | Nearly Planar |

| This compound | DFT Calculation | - | 116.6 | Nearly Planar |

This table is generated based on data from multiple sources. researchgate.netwhiterose.ac.uknih.gov

The nitrogen atom in amines typically features a pyramidal geometry due to the presence of a lone pair of electrons. However, in perfluorinated tertiary amines, this pyramid is significantly flattened. DFT calculations show that in this compound, the nitrogen atom is only 0.28 Å above the plane formed by the three adjacent carbon atoms. nih.gov This near-planarity is a hallmark of many perfluorinated and sterically crowded amines. whiterose.ac.uknih.gov

This structural flattening is attributed to the strong electron-withdrawing effect of the fluorine atoms, which reduces the electron density on the nitrogen, and the steric hindrance between the large perfluoroalkyl groups. nih.govresearchgate.net In trisilylamine (B1208238) (N(SiH₃)₃), a similar planarity is observed, suggesting that the presence of bulky, electronegative substituents generally favors a planar nitrogen center. researchgate.net This deviation from the typical pyramidal structure is crucial as it significantly impacts the amine's basicity and coordinative properties, rendering it exceptionally inert. nih.govumn.edu

Vibrational Spectroscopy (IR and Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound. horiba.commt.com These methods are complementary; IR spectroscopy is sensitive to vibrations that change the molecule's dipole moment, while Raman spectroscopy detects vibrations that alter its polarizability. mt.complus.ac.at

The vibrational spectrum of this compound is dominated by intense absorptions corresponding to the vibrations of its numerous C-F bonds. The characteristic stretching vibrations for C-F bonds typically appear in the region of 1000-1400 cm⁻¹. Due to the sheer number of these bonds in this compound, this region of the IR and Raman spectra is expected to be complex, with multiple overlapping bands.

Other expected vibrational modes include:

C-C Stretching: These vibrations, expected in the 800-1200 cm⁻¹ range, are often weak in the IR spectrum but can be more prominent in the Raman spectrum.

C-N Stretching: Typically found between 1000-1200 cm⁻¹, these bands can be difficult to distinguish from the strong C-F absorptions.

Skeletal Deformations: Bending and rocking motions of the CF₂, CF₃, and C-C-N skeleton occur at lower frequencies, generally below 800 cm⁻¹.

The substitution of hydrogen with the heavier fluorine atom has a profound effect on the molecule's vibrational frequencies. The primary influence is the mass effect; the heavier fluorine atom lowers the frequency of stretching and bending modes compared to their C-H counterparts.

However, the strong electronegativity of fluorine creates highly polar C-F bonds, leading to very intense absorption bands in the IR spectrum. whiterose.ac.uk This inductive effect also strengthens adjacent C-C and C-N bonds, causing a shift in their vibrational frequencies. The extensive fluorination in this compound significantly alters the electronic distribution and bond strengths throughout the molecule, which is reflected in its unique vibrational spectrum compared to triethylamine (B128534). acs.orgmdpi.com Studies on other fluorinated molecules have shown that fluorination can enhance luminescence properties, an effect potentially linked to changes in molecular rigidity and solute-solvent interactions, which are governed by vibrational characteristics. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, ¹⁵N, and ¹⁹F. mdpi.com For a molecule like this compound, which lacks protons, ¹⁹F and ¹³C NMR are the primary methods of investigation. nih.gov

¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated compounds. nih.gov In this compound, two distinct fluorine environments exist: the -CF₂- (difluoromethylene) group and the -CF₃ (trifluoromethyl) group. This would result in two main signals in the ¹⁹F NMR spectrum. The chemical shifts, splitting patterns (due to F-F coupling), and integration of these signals would confirm the structure of the perfluoroethyl chains. Long-range couplings between the CF₂ and CF₃ groups would provide further structural confirmation. csic.es

¹³C NMR spectroscopy would also show two distinct signals corresponding to the two different types of carbon atoms (-C F₂- and -C F₃). The coupling between carbon and fluorine atoms (¹J_CF, ²J_CF) would split these signals into complex multiplets, providing valuable information about the connectivity within the molecule.

While more challenging due to its lower natural abundance and sensitivity, ¹⁵N NMR could provide direct information about the electronic environment of the central nitrogen atom. The chemical shift of the nitrogen nucleus would be highly sensitive to the degree of planarity and the electron-withdrawing effects of the perfluoroethyl groups. NMR studies on related triethylamine-HF adducts have demonstrated the sensitivity of NMR in probing the electronic environment around the nitrogen atom. benthamopen.com

Fluorine-19 NMR Chemical Shifts and Coupling Constants

Fluorine-19 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and characterizing fluorine-containing compounds due to its high sensitivity and wide range of chemical shifts. huji.ac.ilwikipedia.org For this compound, which consists of a nitrogen atom bonded to three perfluoroethyl groups, the ¹⁹F NMR spectrum provides detailed information about the chemical environment of the fluorine atoms. The spectrum is characterized by distinct signals for the -CF₃ and -CF₂- groups.

The chemical shifts in ¹⁹F NMR are influenced by the electron density around the fluorine nucleus. wikipedia.org In this compound, the strong electron-withdrawing nature of the fluorine atoms significantly affects the shielding of the nuclei, leading to characteristic chemical shift values. The coupling between adjacent, non-equivalent fluorine nuclei gives rise to complex splitting patterns, providing valuable data on the connectivity and through-bond interactions within the molecule. huji.ac.il Specifically, one would expect to observe a triplet for the -CF₃ signal due to coupling with the adjacent -CF₂- group, and a quartet for the -CF₂- signal due to coupling with the terminal -CF₃ group. The magnitude of these coupling constants (J-coupling) provides further insight into the molecular geometry. ucsb.eduslideshare.net

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges

| Functional Group | Chemical Shift Range (ppm) relative to CFCl₃ |

| -CF₃ | -50 to -70 |

| -CF₂- | -80 to -140 |

This table provides a general reference for expected chemical shifts.

Elucidation of Molecular Dynamics in Solution

The simulations involve defining a force field, which describes the potential energy of the system based on the positions of its atoms. wikipedia.org By solving Newton's equations of motion, the trajectory of each atom can be calculated, revealing the molecule's dynamic behavior. diva-portal.org This approach helps in understanding how the bulky and highly electronegative perfluoroethyl groups influence the molecule's conformational preferences and its interactions with solvent molecules. The study of molecular dynamics can also complement NMR data by providing a theoretical basis for observed phenomena such as spin-lattice relaxation times.

Quantum Chemical Calculations for Geometrical and Electronic Structure

Quantum chemical calculations offer a powerful theoretical framework for investigating the fundamental properties of molecules, including their geometry and electronic structure. mdpi.com

Density Functional Theory (DFT) and Ab Initio Methods

Both Density Functional Theory (DFT) and ab initio methods are employed to solve the electronic Schrödinger equation, providing detailed information about molecular properties. wikipedia.orgarxiv.orgwikipedia.org

Ab initio methods , meaning "from first principles," use only fundamental physical constants in their calculations. wikipedia.orgscribd.com The Hartree-Fock (HF) method is the simplest ab initio approach, though more accurate methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are also used. wikipedia.orgresearchgate.net These methods can be computationally intensive, especially for a molecule the size of this compound. scribd.com

Density Functional Theory (DFT) is a widely used alternative that calculates the total energy of the system based on its electron density. arxiv.orgwikipedia.org DFT methods are generally less computationally expensive than high-level ab initio methods and can provide very accurate results, making them a popular choice for studying larger molecules. wikipedia.org Various functionals are available within DFT to approximate the exchange and correlation energies.

For this compound, these calculations can predict key geometrical parameters such as bond lengths (C-F, C-N, C-C) and bond angles (∠CNC, ∠FCC, etc.). These theoretical values can then be compared with experimental data, if available, to validate the computational model. Studies on similar molecules have shown that these methods can predict bond dissociation energies with reasonable accuracy. researchgate.net

Table 2: Comparison of Computational Methods

| Method | Basis | Key Features |

| Ab Initio (e.g., HF, MP2, CC) | Calculations are based on first principles without empirical data. scribd.com | Can be highly accurate but computationally expensive, limiting their application to smaller systems. scribd.com |

| Density Functional Theory (DFT) | Utilizes the electron density to calculate the system's energy. arxiv.org | Offers a good balance between accuracy and computational cost, making it suitable for larger molecules. wikipedia.org |

Electron Density Distribution and Bonding Characteristics

The electron density distribution, which can be calculated using quantum chemical methods, provides profound insights into the nature of chemical bonds. unibe.chyoutube.com The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the calculated electron density to characterize chemical bonding. arxiv.orgnih.gov

Reactivity and Degradation Studies of Perfluorotriethylamine

Thermal Decomposition Pathways and Kineticsrsc.orgnih.gov

The high thermal stability of perfluorotriethylamine is a key characteristic. cymitquimica.com Studies have been conducted to understand its breakdown under high-temperature conditions, particularly using shock wave experiments. rsc.orgnih.gov

Shock Wave Studies of Dissociation Mechanismsrsc.orgnih.gov

The thermal decomposition of this compound has been investigated in shock waves by monitoring the formation of key intermediates. nih.gov In these studies, gaseous mixtures of PTEA diluted in Argon (Ar) were subjected to high temperatures, ranging from 1120 K to 1450 K, to observe the dissociation pathways. nih.govconicet.gov.ar

A sequence of successive C-N bond ruptures, followed by the rapid decomposition of the resulting C₂F₅ radicals. rsc.orgnih.gov

A sequence of alternating C-C and C-N bond cleavages. rsc.orgnih.gov

Quantum-chemical calculations were performed to determine the energies associated with these dissociation paths. nih.govconicet.gov.ar At intermediate temperatures, the rate-delaying steps in the mechanism were proposed to be the processes (C₂F₅)NCF₂ → (C₂F₅)N + CF₂ and (CF₂N) → N + CF₂. nih.gov At lower temperatures, a branching of the mechanism at the (C₂F₅)₂NCF₂ level is suggested, which can lead to the formation of a cyclic final product, perfluoro-N-methylpyrrolidine, that has been identified in other pyrolysis studies. rsc.orgnih.gov

Identification of Gaseous Products and Intermediates (e.g., CF₂, CF₃)rsc.orgnih.gov

During the shock wave experiments, the formation of the difluorocarbene radical (CF₂) was monitored using time-resolved UV absorption signals near 248 nm. rsc.orgconicet.gov.ar The trifluoromethyl radical (CF₃) is another key intermediate in the decomposition process, which can be detected by absorption signals near 200 nm. rsc.orgconicet.gov.ar

This is followed by the rapid decomposition of the C₂F₅ radicals: C₂F₅ → CF₃ + CF₂

And subsequently, the dissociation of CF₃: CF₃ → CF₂ + F

At temperatures where CF₂ becomes unstable, the formation of the CF radical might also be observed. rsc.orgconicet.gov.ar

Influence of Temperature and Pressure on Decomposition Ratesrsc.orgnih.gov

The yield of decomposition products is highly dependent on temperature. rsc.orgnih.gov

Below 1300 K : The yield of CF₂ was less than one CF₂ molecule per decomposed (C₂F₅)₃N molecule. rsc.orgnih.gov This reduction is attributed to a branching mechanism that forms the cyclic product (C₄F₈)NCF₃. nih.gov

Around 2000 K : At these higher temperatures, where the CF₃ radical also dissociates, yields of six CF₂ molecules per decomposed (C₂F₅)₃N molecule were measured. rsc.orgnih.gov

The experiments were conducted with PTEA concentrations between 100 and 1000 ppm in Argon bath gas, with Argon concentrations ranging from (0.7–5.5) × 10⁻⁵ mol cm⁻³. nih.gov The rate of CF₂ formation was observed to be close under different bath gas concentrations, highlighting the primary role of temperature in driving the decomposition. rsc.org

Table 1: Experimental Conditions for PTEA Thermal Decomposition

| Parameter | Range/Value | Reference |

|---|---|---|

| Temperature Range | 1120–1450 K | nih.gov |

| PTEA Concentration | 100–1000 ppm in Argon | nih.gov |

| Argon Bath Gas Concentration | (0.7–5.5) × 10⁻⁵ mol cm⁻³ | nih.gov |

Photochemical and Radiolytic Degradation Processeseuropa.eu

The degradation of this compound via light-induced processes has also been evaluated, particularly in the context of its atmospheric fate. europa.eu

Hydroxyl Radical-Induced Photodegradationeuropa.eu

The hydroxyl radical (OH) is a primary oxidant in the troposphere, responsible for the degradation of many atmospheric compounds. ipcc.ch However, studies addressing the atmospheric fate of PTEA have concluded that it does not undergo significant indirect photolysis initiated by hydroxyl radicals. europa.eu The perfluoroalkyl side chains are known to be highly resistant to attack by OH radicals. europa.eu This resistance is a common feature among perfluorinated amines and contributes to their environmental persistence. europa.eu

Direct Photolysis Mechanisms and UV Absorption Spectraeuropa.eu

Direct photolysis involves the absorption of photons by a molecule, leading directly to its degradation. nih.gov For this compound, no significant degradation due to direct photolysis has been detected. europa.eu This indicates a lack of significant UV absorbance in the wavelength ranges relevant for the lower atmosphere. europa.eu While some related compounds like perfluorotributylamine (B110022) (PTBA) have a measurable UV absorbance at wavelengths below 190 nm, this is not considered a significant atmospheric degradation pathway. europa.eu Due to its resistance to both direct and indirect photo-transformation, the atmospheric lifetime of PTEA is estimated to be greater than 2000 years. europa.eu

Chemical Stability and Inertness in Various Media

This compound (PTEA), with the chemical formula C₆F₁₅N, is a perfluorinated compound renowned for its exceptional chemical and thermal stability. ontosight.aicymitquimica.com This high degree of stability is conferred by the presence of strong carbon-fluorine (C-F) bonds and the complete substitution of hydrogen atoms with fluorine atoms on the ethyl groups. ontosight.ai These structural characteristics render the molecule highly inert and resistant to degradation under a wide array of harsh conditions. cymitquimica.com It is generally a colorless, odorless liquid that is insoluble in water but soluble in some organic solvents. cymitquimica.comdijikimya.com Its stability allows it to be used in specialized applications, such as a non-reactive solvent in chemical reactions. cymitquimica.com Under recommended storage conditions, PTEA is considered stable. dijikimya.com

Resistance to Acidic and Basic Conditions

The chemical structure of this compound provides it with substantial resistance to both acidic and basic environments. The electron-withdrawing nature of the fluorine atoms significantly reduces the basicity of the central nitrogen atom, making it very weakly nucleophilic and resistant to protonation by acids.

While specific degradation studies under a full range of pH conditions are not extensively detailed in publicly available literature, its application as a reaction medium for Lewis acid-catalyzed reactions underscores its inertness. rsc.orgrsc.org Lewis acids are strong electron acceptors, and the ability of PTEA to serve as a solvent for these reactions without undergoing degradation is a strong indicator of its stability in acidic media. Similarly, the strength of the C-F and C-C bonds, and the steric shielding provided by the bulky perfluoroethyl groups, protect the molecule from attack by common bases. The hydrolysis of esters, for example, is known to be significantly faster under alkaline conditions, but the robust nature of PTEA's bonds makes it resistant to similar hydrolytic cleavage. ibisscientific.com

| Condition | Observed/Inferred Stability | Reasoning |

| Acidic Media | High | Used as a solvent for Lewis acid-catalyzed reactions, indicating non-reactivity. rsc.orgrsc.org The low basicity of the nitrogen atom prevents reaction with acids. |

| Basic Media | High | Strong C-F and C-C bonds are resistant to nucleophilic attack by bases. General chemical inertness suggests stability. cymitquimica.com |

Interaction with Oxidizing and Reducing Agents

This compound is exceptionally resistant to both oxidizing and reducing agents. An oxidizing agent functions by accepting electrons from another substance, while a reducing agent donates electrons. libretexts.orgsparkl.mesavemyexams.com The high electronegativity of fluorine atoms in PTEA makes the carbon atoms highly electron-deficient and thus very difficult to oxidize (i.e., to have electrons removed from).

Reaction with Reactive Species in Specific Environments

Despite its general inertness, the reactivity of this compound has been investigated under specific, high-energy conditions, particularly in the atmosphere and at very high temperatures.

Any releases of PTEA are expected to be primarily to the atmosphere, where its fate is governed by phototransformation processes. europa.eu However, studies have shown that PTEA is highly resistant to degradation in the atmospheric environment. No phototransformation was detected from either direct photolysis (degradation by direct absorption of sunlight) or indirect photolysis initiated by hydroxyl radicals (•OH), which are a major atmospheric oxidant. europa.eu This extreme resistance to atmospheric degradation processes results in an estimated atmospheric lifetime of over 2,000 years for PTEA. europa.eu

Research findings from shock wave experiments on PTEA decomposition are summarized below:

| Temperature Range (K) | Reactant Concentration | Key Observations | Reference |

| 1120–1450 | 100–1000 ppm (C₂F₅)₃N in Argon | The main decomposition pathways involve sequences of C-N and C-C bond ruptures. | rsc.orgnih.gov |

| < 1300 | Not specified | Yields of less than one CF₂ molecule per decomposed (C₂F₅)₃N molecule were observed. This was attributed to a branching mechanism forming the cyclic product perfluoro-N-methylpyrrolidine. | rsc.orgnih.govrsc.org |

| ~ 2000 | Not specified | Yields of six CF₂ molecules per decomposed (C₂F₅)₃N molecule were measured, as other fragments like CF₃ also dissociate at these higher temperatures. | rsc.orgnih.gov |

At temperatures below approximately 1300 K, the decomposition mechanism can branch to form a cyclic final product, perfluoro-N-methylpyrrolidine ((C₄F₈)NCF₃), which reduces the yield of CF₂. rsc.orgnih.govrsc.org At much higher temperatures (around 2000 K), further fragmentation occurs, leading to a higher yield of CF₂. nih.gov

Advanced Applications and Functionalization Research

Perfluorotriethylamine as a Specialized Solvent in Chemical Synthesis

The distinct physical and chemical properties of this compound, such as its chemical inertness, immiscibility with many organic solvents, and unique solvation characteristics, have positioned it as a valuable solvent in several niche areas of chemical synthesis.

Role in Fluorous Biphasic Catalysis

This compound serves as a fluorous solvent in a sophisticated method known as fluorous biphasic catalysis (FBS). This technique leverages the temperature-dependent miscibility of fluorous solvents with common organic solvents to create a recoverable catalysis system.

Core Principles of Fluorous Biphasic Catalysis:

Phase Separation at Ambient Temperature : At room temperature, fluorous solvents like this compound are immiscible with many organic solvents, forming two distinct liquid phases.

Homogeneous Solution at Elevated Temperatures : Upon heating, the two phases can become a single, homogeneous solution.

Catalyst and Product Separation : A catalyst is tagged with a perfluorinated "ponytail," making it preferentially soluble in the fluorous phase. The reactants or substrates are dissolved in the conventional organic phase. When heated, the phases merge, allowing the reaction to proceed in a homogeneous medium. Upon cooling, the system separates back into two phases. The product remains in the organic layer, while the expensive, fluorous-tagged catalyst is sequestered in the fluorous layer.

This process allows for the simple separation of the product from the catalyst by decantation, enabling the catalyst to be easily recovered and reused. This method presents a powerful alternative to traditional solid-phase organic chemistry, particularly valuable in pharmaceutical and large-scale chemical manufacturing for improving efficiency and sustainability.

Application in Stereoselective Organic Transformations

While specific research detailing this compound's direct role in stereoselective transformations is limited, the broader class of perfluorinated solvents is recognized for its potential to influence the stereochemical outcome of reactions. The unique, non-interacting nature of these solvents can create a reaction environment that enhances stereocontrol.

For instance, research on other perfluorinated alkanes, such as perfluoro-n-hexane, has demonstrated their utility in stereoselective glycosylation reactions. In these cases, the weak interactions between the perfluorinated solvent and the substrates were found to augment both reactivity and stereocontrol. Similarly, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a beneficial effect on the reactivity, site-selectivity, and stereoselectivity of various challenging chemical functionalizations. This suggests a broader principle where the unique solvent properties of highly fluorinated compounds can be exploited to guide the three-dimensional arrangement of atoms in a chemical reaction, a critical aspect in the synthesis of chiral drugs and complex molecules nih.govnih.gov.

Use in Drug Delivery Systems

Perfluorinated compounds (PFCs), including molecules structurally similar to this compound, are explored for their use in advanced drug delivery systems, particularly in the formation of nanoemulsions. These systems are attractive for delivering water-insoluble therapeutic agents.

Nanoemulsions are colloidal dispersions of nanoscale droplets (typically under 200 nm), which can encapsulate hydrophobic drugs, improve their solubility, and protect them from degradation nih.govrsc.org. The key properties of PFCs that make them suitable for this application include:

Chemical and Biological Inertness : The strength of the carbon-fluorine bond makes these compounds highly stable and non-reactive in biological systems nih.gov.

Immiscibility : Their hydrophobic and lipophobic nature allows them to form a distinct phase, which is essential for creating stable emulsion droplets nih.gov.

High Density : This property can be leveraged in the formulation of stable emulsions.

In these systems, the perfluorinated liquid forms the core of a nano-droplet, which carries the drug. This formulation can improve the biodistribution of a drug, allowing for passive targeting to sites of inflammation or tumors through the enhanced permeability and retention (EPR) effect nih.gov. While research often focuses on perfluoropolyethers (PFPEs) or perfluorooctyl bromide, the fundamental principles apply to inert perfluorocarbons like this compound, marking them as potential components for developing novel therapeutic delivery vehicles nih.govresearchgate.net.

Research on this compound in Thermal Management Systems

The exceptional thermal stability and dielectric properties of this compound make it a candidate for use in high-performance thermal management systems, where maintaining optimal operating temperatures for sensitive equipment is critical.

Utilization as a Heat Transfer Fluid in Advanced Cooling Systems

This compound is utilized as a component in heat transfer fluids, particularly for the immersion cooling of high-power electronics, such as those found in data centers and semiconductor manufacturing google.com. Immersion cooling, where electronic components are directly submerged in a dielectric fluid, is a highly efficient method of heat dissipation google.com.

Perfluorinated fluids are ideal for these applications due to a combination of desirable properties:

High Dielectric Strength : They are excellent electrical insulators, preventing short circuits.

Non-Flammability : This ensures operational safety.

Wide Operating Temperature Range : These fluids maintain liquidity and stable properties over a broad range of temperatures.

Good Material Compatibility : They are compatible with most metals, plastics, and elastomers used in electronic systems.

The table below summarizes key physical properties of this compound relevant to its function as a heat transfer fluid.

| Property | Value |

| Molecular Formula | C₆F₁₅N |

| Molecular Weight | 371.05 g/mol nih.gov |

| Boiling Point | 68-69 °C |

| Appearance | Colorless, odorless, clear liquid |

| Chemical Stability | High google.com |

| Flammability | Non-flammable google.com |

This table is based on data from interactive sources.

Heat transfer compositions containing this compound exhibit high thermal conductivity and specific heat capacity, enabling efficient heat removal from critical components google.com.

Thermal Stability and Performance in Extreme Conditions

The thermal stability of this compound is a direct result of the strength of its carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest single bonds in organic chemistry, imparting exceptional resistance to thermal degradation.

Development of this compound-Derived Materials

While this compound is a notable compound within the per- and polyfluoroalkyl substances (PFAS) category, its direct application as a primary building block in polymerization or as a functional component in electrochemical devices is not extensively documented in mainstream research. However, understanding the synthesis and application of related fluorinated materials provides a context for its potential and the broader field of fluoropolymer chemistry.

Synthesis of Fluoropolymers and Fluoroelastomers

Fluoropolymers are a class of polymers characterized by carbon-fluorine bonds, which are exceptionally strong and stable. This bond gives the resulting materials high resistance to chemicals, temperature, and weathering. azom.com The synthesis of these materials typically involves the polymerization of fluorinated monomers. Common examples of these monomers include tetrafluoroethylene (B6358150) (TFE), vinylidene fluoride (B91410) (VDF), and hexafluoropropylene (HFP). dupont.com

The process of creating fluoropolymers can result in either thermoplastics (fluoroplastics) or synthetic rubbers (fluoroelastomers). pageplace.de Fluoroelastomers, in particular, are valued for their flexibility and resilience in harsh environments. dupont.com The synthesis often requires a cure site monomer (CSM) to be introduced into the polymer chain. This CSM provides a reactive site that allows for the formation of a three-dimensional cross-linked network, which gives the material its elastomeric (rubber-like) properties. dupont.com

Research into fluoropolymer synthesis is ongoing, with investigations into creating polymers with specific properties for high-technology applications. pageplace.de This includes the development of telechelic polymers—polymers with functional end-groups—which can serve as precursors for more complex, well-defined polymer architectures. researchgate.net While this compound is not commonly cited as a monomer in these processes, the field is characterized by the use of a variety of perfluorinated precursors to achieve desired material properties. usitc.gov

Integration into Sensing Membranes and Electrochemical Devices

Fluorinated materials are valuable in the construction of sensors and electrochemical devices due to their chemical inertness and unique surface properties. researchgate.net These characteristics are particularly useful for creating durable membranes and protective coatings that can function in corrosive environments or prevent unwanted electrochemical interactions between layers. researchgate.net

Electrochemical sensors are devices that convert chemical information into a measurable signal, such as current or voltage. mdpi.com The performance of these sensors often relies on the modification of electrode surfaces with specialized materials, including conducting polymers, nanomaterials, and fluorinated compounds. mdpi.com For instance, fluorinated polymers like Polytetrafluoroethylene (PTFE) have been used to create thin, inert layers at interfaces within devices to improve efficiency and longevity. researchgate.net

In the context of environmental monitoring, there is significant research into developing sensors for the detection of various PFAS compounds, such as Perfluorooctanoic acid (PFOA), in water sources. researchgate.netarxiv.org These sensors often employ sophisticated recognition elements, such as molecularly imprinted polymers, to achieve high sensitivity and selectivity. researchgate.net Although the direct integration of this compound into these specific sensing platforms is not documented, the broader class of perfluorinated materials is integral to advancing sensor technology.

Investigation of this compound in Fire Suppression Technologies

Perfluorocarbons (PFCs), the chemical class that includes this compound, were investigated as fire suppressants following the phase-out of Halons due to their detrimental effect on the ozone layer. unep.orgnist.govfiresystems.net These compounds are considered "clean agents" because they are electrically non-conductive and vaporize without leaving a residue, making them suitable for protecting sensitive electronic equipment and high-value assets. unep.org

Fire Extinguishing Mechanisms and Efficiency

Perfluorinated compounds extinguish fires through a combination of physical and chemical mechanisms. dtic.mil

Physical Mechanism: The primary mode of action is heat absorption. When the agent is discharged, it rapidly vaporizes, a process that absorbs a significant amount of heat energy from the fire. This cooling effect lowers the temperature of the fuel below its ignition point. allamericanfireusa.com The gaseous agent also dilutes the oxygen concentration around the fire, further inhibiting the combustion process. allamericanfireusa.com

Chemical Mechanism: At the high temperatures of a flame, the carbon-fluorine bonds in the perfluorocarbon molecule can break, releasing free radicals. These radicals are highly effective at interrupting the chain reaction of combustion. They scavenge the hydrogen and hydroxyl radicals that are essential for propagating the fire, thereby chemically suppressing the flame. dtic.mil

This dual action makes PFCs effective suppressants, although generally more agent by weight is required compared to the Halons they replaced. dtic.mil

Environmental Fate and Transport Research

Atmospheric Lifetime and Global Warming Potential (GWP) Studies

Research into the atmospheric fate of perfluorinated compounds is critical due to their potential to act as potent greenhouse gases. Studies have shown that perfluoroamines, including Perfluorotriethylamine, are exceptionally long-lived in the atmosphere.

Laboratory studies have determined that the primary atmospheric loss processes for perfluoroamines are gas-phase reactions with O(¹D) and UV photolysis. Including estimated Lyman-α photolysis, the total global atmospheric lifetimes for these compounds are calculated to be greater than 3000 years. This extreme persistence is a key factor in their high global warming potential (GWP). The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide (CO2). Due to their very long atmospheric lifetimes and strong absorption of infrared radiation, perfluoroamines have high GWPs.

Remediation and Mitigation Strategies for Environmental Contamination

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals, to break down persistent organic pollutants. AOPs, including ozonation, UV/persulfate, and photocatalysis, have been investigated for the degradation of various PFAS compounds, particularly perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). These processes aim to sever the strong carbon-fluorine bonds that characterize PFAS.

However, a thorough review of scientific databases and environmental research literature reveals a significant lack of studies specifically focused on the application of AOPs for the degradation of this compound. Consequently, there is no available data on the efficacy, reaction kinetics, or degradation pathways of PFTriEA when subjected to these advanced treatment methods. The absence of such research means that no detailed findings or data tables on the degradation of this specific compound can be presented.

Adsorption and Filtration Technologies

Adsorption and filtration are common physical separation methods used to remove contaminants from water. Technologies such as granular activated carbon (GAC), ion exchange resins, and high-pressure membrane systems like reverse osmosis have demonstrated varying degrees of success in removing a range of PFAS from contaminated water sources. The effectiveness of these technologies is often dependent on the specific properties of the PFAS compound, such as its chain length and functional group.

Similar to the gap in AOP research, there is a lack of specific studies on the removal of this compound using adsorption and filtration technologies. Research has extensively documented the performance of different adsorbents and membranes for legacy and emerging PFAS, but data specifically pertaining to the adsorption isotherms, breakthrough curves, or rejection rates of PFTriEA are not available in the current body of scientific literature. Therefore, no detailed research findings or comparative data on the performance of these technologies for the removal of this compound can be provided.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, a laboratory technique for the separation of a mixture, is a cornerstone in the analysis of perfluorotriethylamine. This involves a mobile phase carrying the mixture through a stationary phase, resulting in the separation of the components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound. emerypharma.com In GC-MS, the sample is vaporized and separated into its components in the gas chromatograph. These separated components then enter the mass spectrometer, which provides detailed structural information and allows for sensitive quantification. scioninstruments.com

For trace-level analysis, techniques such as headspace GC-MS can be employed, where volatile species in a sample are partitioned into the gas volume above the sample matrix for analysis. emerypharma.com This is especially useful for complex sample matrices. To enhance the volatility of certain analytes for GC analysis, a process called derivatization may be used. emerypharma.com The use of tandem mass spectrometry (GC-MS/MS) further improves sensitivity and selectivity by reducing background noise, making it suitable for detecting trace levels of PFAS in various environmental media. nih.gov

Key GC-MS Parameters for Volatile PFAS Analysis:

| Parameter | Description | Typical Setting |

| Injection Mode | Method of introducing the sample into the GC. | Splitless or split mode is often used. nih.gov |

| Column Type | The stationary phase used for separation. | Non-polar columns are commonly employed. nih.gov |

| Carrier Gas | Inert gas used to move the sample through the column. | Helium or Nitrogen |

| Ionization Mode | Method used to ionize the sample in the mass spectrometer. | Electron Ionization (EI) is common. nih.gov |

| Detection Mode | How the mass spectrometer is operated to detect ions. | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Environmental Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used technique for the analysis of a broad range of PFAS in environmental samples, particularly in water matrices. lcms.czsigmaaldrich.com This method is highly sensitive and specific, making it ideal for detecting the low concentrations of these compounds often found in the environment. lcms.cz In LC-MS, the sample is dissolved in a liquid solvent and separated on a column before being detected by the mass spectrometer.

The U.S. Environmental Protection Agency (EPA) has developed several standardized methods, such as EPA Method 537 and its variations, for the analysis of PFAS in drinking water using LC-MS/MS. lcms.czsigmaaldrich.com These methods provide robust and reliable results for regulatory monitoring. The use of tandem mass spectrometry (LC-MS/MS) allows for highly selective and sensitive detection, often achieving detection limits in the low nanogram-per-liter (ng/L) range. lcms.cznih.gov

Spectroscopic Detection Methods

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. It is a valuable tool for both qualitative and quantitative analysis of chemical substances.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This provides a molecular "fingerprint" of the sample, as different chemical structures produce unique spectral patterns. ub.edu

FTIR can be used to identify the functional groups present in a molecule. nih.gov For this compound, the strong carbon-fluorine (C-F) bonds would produce characteristic absorption bands in the infrared spectrum. While primarily a qualitative technique for identifying unknown materials and contaminants, FTIR can be adapted for quantitative analysis under certain conditions. ub.edu Techniques like Attenuated Total Reflectance (ATR)-FTIR allow for the analysis of samples with minimal preparation. nih.gov

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of a substance in a sample. rsc.org

For fluorinated compounds like this compound, ¹⁹F NMR is particularly useful. nsf.gov The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. researchgate.net A key advantage of ¹⁹F NMR is the wide range of chemical shifts, which often allows for the clear separation of signals from different fluorine environments within a molecule and in mixtures, with minimal background interference. rsc.orgacgpubs.org The intensity of the NMR signal is directly proportional to the number of nuclei, enabling accurate quantification. nsf.gov This technique can be used to determine the purity of substances and quantify analytes in complex mixtures, often without the need for an identical standard of the compound being analyzed. acgpubs.orgnih.gov

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to ensure accurate and reliable analytical results, especially when dealing with trace concentrations of analytes in complex matrices. lcms.cz The goal is to isolate and concentrate the target analytes, like this compound, from the sample matrix while removing interfering substances. eurofins.com

Common techniques used for PFAS analysis include:

Solid-Phase Extraction (SPE): This is a widely used method for extracting and concentrating PFAS from liquid samples, such as water. organomation.com The sample is passed through a solid sorbent material that retains the PFAS, which are then eluted with a small volume of solvent. organomation.comeurofins.com

Liquid-Liquid Extraction (LLE): In this method, the target compounds are separated from a sample by partitioning them between two immiscible liquid phases. organomation.com

Microwave-Assisted Extraction (MAE) and Pressurized Liquid Extraction (PLE): These are more recent techniques that use microwave energy or high pressure and temperature, respectively, to accelerate the extraction of PFAS from solid samples. organomation.comphenomenex.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined sample preparation approach that involves an extraction and cleanup step, often used for food and environmental samples. phenomenex.com

The choice of extraction method depends on the sample matrix (e.g., water, soil, biological tissues) and the specific PFAS being analyzed. organomation.comphenomenex.com

Solid-Phase Extraction (SPE) and Microextraction (SPME)

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are widely employed sample preparation techniques for the pre-concentration and cleanup of trace organic contaminants, including per- and polyfluoroalkyl substances (PFAS), from complex matrices. nih.govresearchgate.net While specific studies on PFEA are limited, the principles and methodologies applied to other PFAS are highly relevant.

Solid-Phase Extraction (SPE) is a well-established technique that involves passing a liquid sample through a sorbent material packed in a cartridge or disk. organomation.com The analytes of interest are retained on the sorbent while the matrix interferences are washed away. The retained analytes are then eluted with a small volume of an appropriate solvent. For PFAS analysis, various SPE sorbents have been utilized, with weak anion exchange (WAX) and polymeric reversed-phase sorbents being common choices. eurofins.comeurofins.com

A study on the micro-SPE for the analysis of 13 long and short-chain PFAS in surface water demonstrated excellent recoveries using a mixed-mode sorbent. nih.gov This approach significantly reduced sample preparation time and solvent consumption. nih.gov The selection of the SPE sorbent and elution solvent is critical for achieving high recovery of PFEA and will depend on its specific physicochemical properties.

Solid-Phase Microextraction (SPME) is a solvent-free, non-destructive sample preparation technique that utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample. organomation.commdpi.com The fiber can be exposed to the headspace above a sample (headspace SPME) or directly immersed in a liquid sample (direct immersion SPME). mdpi.com Given the volatile nature of PFEA, headspace SPME is a particularly suitable technique. The choice of fiber coating is crucial for the selective extraction of the target analyte. Common coatings for volatile organic compounds include polydimethylsiloxane (PDMS) and divinylbenzene (DVB). nih.gov SPME offers several advantages, including simplicity, speed, and high sensitivity. organomation.comnih.gov

| Parameter | Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |

|---|---|---|

| Principle | Partitioning of analytes between a liquid sample and a solid sorbent. organomation.com | Equilibrium partitioning of analytes between a sample and a coated fiber. organomation.comchromatographyonline.com |

| Sample Volume | Larger volumes (mL to L). | Smaller volumes (µL to mL). organomation.com |

| Solvent Consumption | Requires elution solvents. | Solvent-free (for thermal desorption). organomation.com |

| Extraction Time | Longer, multi-step process. organomation.com | Faster, often a single step. organomation.com |

| Automation | Can be automated. | Easily automated. |

| Application for PFEA | Applicable for pre-concentration from aqueous samples. | Particularly suitable for volatile compounds like PFEA (Headspace SPME). mdpi.com |

Matrix Effects and Interference Mitigation

Matrix effects are a significant challenge in trace analysis, particularly when using sensitive detection techniques like mass spectrometry. rsc.org These effects arise from co-extracted compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. epa.govnih.gov For the analysis of PFEA, which is often present at low concentrations in complex environmental matrices, mitigating matrix effects is crucial for data accuracy and reliability. nih.gov

Several strategies can be employed to mitigate matrix effects in the analysis of PFEA and other PFAS:

Isotopically Labeled Internal Standards: The use of isotopically labeled analogs of the target analytes is one of the most effective ways to compensate for matrix effects. epa.gov These standards are added to the sample before extraction and experience similar matrix effects as the native analytes, allowing for accurate correction during data analysis. eurofins.com

Sample Cleanup: Thorough cleanup of the sample extract can significantly reduce matrix interferences. This can be achieved through various techniques, including the use of specific SPE sorbents like graphitized carbon, which can remove interfering organic compounds. epa.gov

Standard Addition: The method of standard additions involves adding known amounts of the analyte to the sample and creating a calibration curve within the sample matrix. epa.gov This approach can effectively compensate for matrix effects but is more time-consuming and requires a larger sample volume.

Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration below the detection limit of the instrument.

| Mitigation Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Isotopically Labeled Internal Standards | Co-elute with the analyte and experience similar matrix effects, allowing for accurate correction. epa.gov | Highly effective for correcting both extraction losses and matrix effects. epa.gov | Availability and cost of labeled standards for all analytes can be a limitation. |

| Sample Cleanup (e.g., with graphitized carbon) | Removes interfering compounds from the sample extract before analysis. epa.gov | Reduces the overall matrix load on the analytical instrument. epa.gov | May lead to loss of the target analyte if the cleanup is not optimized. |

| Standard Addition | Calibration is performed in the sample matrix, inherently correcting for matrix effects. epa.gov | Accurate for complex matrices where matrix-matched standards are not available. epa.gov | Time-consuming and requires a larger sample volume. epa.gov |

| Matrix-Matched Calibration | Calibration standards are prepared in a matrix similar to the sample. | Can be effective if a representative blank matrix is available. | Difficult to find a truly blank matrix for ubiquitous compounds like PFAS. |

Quality Assurance and Quality Control in this compound Analysis

Key components of a QA/QC program for PFEA analysis include:

Method Blanks: A method blank is a clean matrix sample that is carried through the entire analytical process, from extraction to analysis. researchgate.net It is used to assess for any contamination introduced during the sample preparation and analysis steps.

Laboratory Control Samples (LCS): An LCS is a clean matrix sample that is spiked with a known concentration of the target analytes. researchgate.net It is used to monitor the accuracy and precision of the analytical method.

Matrix Spikes and Matrix Spike Duplicates (MS/MSD): A matrix spike is a portion of a sample that is spiked with a known concentration of the target analytes. researchgate.net It is used to assess the effect of the sample matrix on the analytical method. The matrix spike duplicate provides information on the precision of the method in the sample matrix.

Certified Reference Materials (CRMs): CRMs are well-characterized materials with certified concentrations of the target analytes. They are used to assess the accuracy of the analytical method.

Data Quality Objectives (DQOs): DQOs are qualitative and quantitative statements that define the level of uncertainty that is acceptable for the data to be used for its intended purpose. epa.gov They are established before the analysis begins and guide the selection of the analytical method and the QA/QC procedures.

An inter-laboratory trial for the analysis of PFAS in water samples highlighted the importance of standardized methods and robust QA/QC procedures for achieving comparable results between different laboratories. nih.gov The study established performance criteria for reproducibility and recovery that can serve as a benchmark for PFEA analysis. nih.gov

| QA/QC Sample | Purpose | Frequency |

|---|---|---|

| Method Blank | To assess for laboratory contamination. researchgate.net | One per analytical batch. |

| Laboratory Control Sample (LCS) | To monitor the accuracy and precision of the method in a clean matrix. researchgate.net | One per analytical batch. |

| Matrix Spike (MS) | To assess the effect of the sample matrix on the accuracy of the method. researchgate.net | Typically one per 20 samples. |

| Matrix Spike Duplicate (MSD) | To assess the effect of the sample matrix on the precision of the method. researchgate.net | Typically one per 20 samples. |

| Certified Reference Material (CRM) | To verify the accuracy of the analytical method. | As available and required by the study plan. |

| Instrument Blanks | To check for carryover between samples in the analytical instrument. | Periodically during the analytical run. |

Theoretical Chemistry and Modeling Studies

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are fundamental to modern computational chemistry, enabling the detailed study of molecular systems from first principles. nih.gov DFT, in particular, has become a popular tool for investigating the electronic structure and related properties of molecules due to its balance of accuracy and computational cost. mdpi.com These quantum mechanical approaches are used to predict a wide range of molecular characteristics, including geometries, electronic properties, and spectroscopic data.

Theoretical calculations are employed to determine the electronic structure of PTEA, including the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netgfd-dennou.org The significant electronegativity of the fluorine atoms heavily influences the electronic landscape of the molecule. This results in a substantial withdrawal of electron density from the carbon and nitrogen atoms, leading to very low-energy molecular orbitals and high ionization potential.

The HOMO is typically localized on the nitrogen atom's lone pair, while the LUMO is distributed among the antibonding σ* orbitals of the C-F and C-N bonds. The large energy gap between the HOMO and LUMO is consistent with the compound's high chemical stability and low reactivity. DFT calculations can quantify these energy levels and provide a detailed map of the electron density distribution. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of Perfluorinated Amines Note: This table presents typical values expected for a perfluorinated amine like PTEA based on studies of similar fluorinated molecules. Specific experimental or calculated values for PTEA are not widely available.

| Property | Representative Value | Description |

|---|---|---|

| HOMO Energy | < -10 eV | Indicates high energy required to remove an electron. |

| LUMO Energy | > 0 eV | Indicates that the molecule is not easily reduced. |

| HOMO-LUMO Gap | > 10 eV | Correlates with high chemical stability and low reactivity. |

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netq-chem.com For PTEA, theoretical frequency calculations can help assign the complex vibrational modes associated with C-F, C-C, and C-N bonds. researchgate.netresearchgate.net The most intense absorptions in the calculated IR spectrum are expected in the 1100-1300 cm⁻¹ region, which is characteristic of C-F stretching vibrations in perfluorinated compounds. researchgate.net

By computing the vibrational frequencies and their corresponding intensities, DFT serves as a predictive tool that can aid in the interpretation of experimental spectra. cheminfo.orgnih.govc6h6.org The accuracy of these predictions can be enhanced by using appropriate scaling factors to correct for anharmonicity and basis set limitations. chemrxiv.org

Table 2: Predicted Dominant Vibrational Frequencies for Perfluorotriethylamine Note: These are representative frequency ranges for the characteristic bonds in PTEA, based on DFT calculations of similar perfluoroalkyl substances.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-F Stretching | 1100 - 1350 | Strong |

| C-C Stretching | 900 - 1100 | Medium |

| C-N Stretching | 800 - 1000 | Medium to Weak |

Molecular Dynamics Simulations